2-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride
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Overview
Description
Physical and Chemical Properties Analysis
Scientific Research Applications
Catalytic Activity and Synthesis
- A study by R. Chowdhury and S. Ghosh (2009) highlights the catalytic efficiency of a related pyrrolidine compound, where (S)-N-(2-pyrrolidinylmethyl)pyrrolidine/trifluoroacetic acid catalyzed the addition of alkyl methyl ketones with high yield and regio- and enantioselectivity, emphasizing the potential utility of pyrrolidine derivatives in synthetic organic chemistry (Chowdhury & Ghosh, 2009).
Synthesis of Pyridine Derivatives
- Ivana Bradiaková et al. (2009) conducted research on the synthesis of 2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, demonstrating the versatility of pyrrolidine and pyridine structures in the synthesis of complex organic molecules, which could have implications for the development of new pharmaceuticals or materials (Bradiaková et al., 2009).
Photoreactions and Electron Transfer
- The work by Y. Kurauchi, Hideo Nobuhara, and K. Ohga (1986) on the photoreactions of 1-methyl-2-phenyl-1-pyrrolinium perchlorate with α-heteroatom-substituted alkanoate anions producing pyrrolidine adducts highlights the potential of pyrrolidine derivatives in photochemistry and electron transfer processes, which could be relevant for applications in photovoltaic cells or as photoactivatable probes in biological systems (Kurauchi, Nobuhara, & Ohga, 1986).
Organocatalysis
- K. Singh and colleagues (2013) explored the use of (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine as an efficient organocatalyst for asymmetric Michael addition, indicating the role of pyrrolidine derivatives in asymmetric synthesis, which is crucial for the production of chiral drugs (Singh et al., 2013).
Ligand Chemistry and Catalysis
- The study by Pradhumn Singh, Monika Singh, and A. Singh (2009) on the synthesis of half sandwich complexes of Ru(II) and complexes of Pd(II) and Pt(II) with seleno and thio derivatives of pyrrolidine showcases the application of pyrrolidine derivatives in ligand chemistry and their potential use as catalysts in organic reactions, offering pathways to more efficient and selective chemical transformations (Singh, Singh, & Singh, 2009).
Safety and Hazards
Properties
IUPAC Name |
2-methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N.ClH/c1-11(7-2-8-16-11)9-3-5-10(6-4-9)12(13,14)15;/h3-6,16H,2,7-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSUSMROAGMEAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C2=CC=C(C=C2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803587-43-0 |
Source
|
Record name | 2-methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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